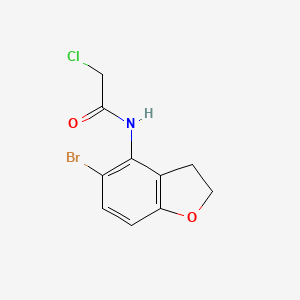

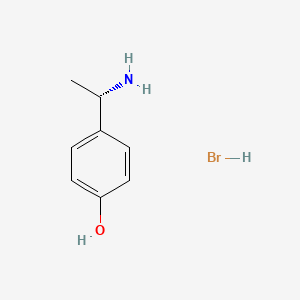

![molecular formula C14H26N2O3 B2975260 Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate CAS No. 2416230-57-2](/img/structure/B2975260.png)

Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

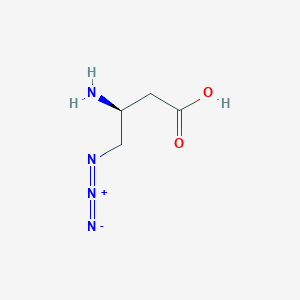

Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate is a chemical compound . It is also known as tert-butyl ((6r,9r)-1-oxa-4-azaspiro [5.5]undecan-9-yl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-4-5-14(15-10-11)6-8-18-9-7-14/h11,15H,4-10H2,1-3H3, (H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate is 270.37 . It is a powder at room temperature .科学的研究の応用

Protective Group Introduction in Amino Acids

Tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD) has been described for the preparation of N-Boc-amino acids. It reacts with amino acids and their esters at room temperature, providing N-Boc-amino acids and their esters with good yields and purity. This method is highlighted for its ability to introduce the Boc group without racemization, offering a stable alternative to traditional reagents (B. L. Maheswara Rao et al., 2017).

Synthesis of Novel Spirocyclic Compounds

Research has developed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound that serves as a convenient starting point for further selective derivations, accessing chemical space complementary to piperidine ring systems. This compound and related intermediates are valuable for synthesizing novel compounds with potential applications in various fields (M. J. Meyers et al., 2009).

Polymer Stabilization

The compound 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane (Sumilizer GA-80) exhibits a very effective synergistic stabilizing effect in combination with thiopropionate type antioxidants in polymers. The association through hydrogen bonding between phenolic and thiopropionate antioxidants is crucial for synergistic stabilization, offering insights into the design of more effective polymer stabilizers (Shin-ichi Yachigo et al., 1992).

Exploration in Medicinal Chemistry

Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been explored as antibacterial agents, demonstrating the potential of spirocyclic derivatives in the development of new therapeutic agents. This research underscores the utility of these compounds in synthesizing new fluoroquinolone derivatives with activity against specific bacterial strains, expanding the arsenal of antibacterial agents (A. Lukin et al., 2022).

作用機序

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-4-5-14(15-10-11)6-8-18-9-7-14/h11,15H,4-10H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOUQTGVMJVZMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2(CCOCC2)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

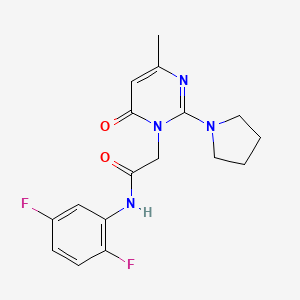

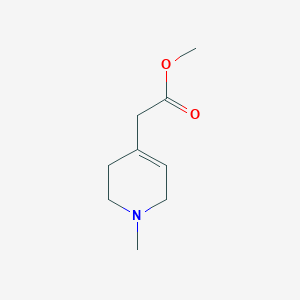

![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2975178.png)

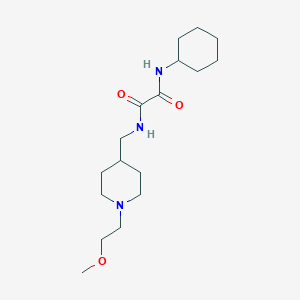

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2975185.png)

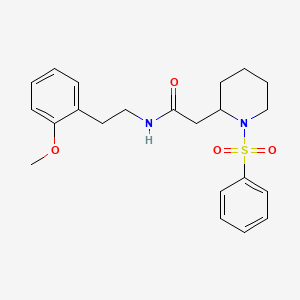

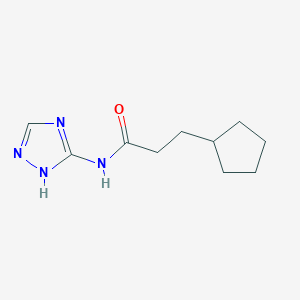

![N-[3-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2975188.png)

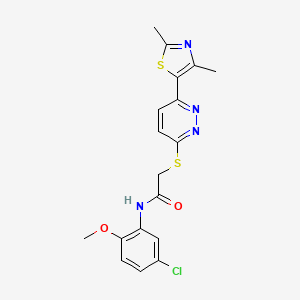

![(E)-3-methyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2975191.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2975199.png)